3-(Trifluoromethoxy)benzimidamide
Description
Contextualizing the Significance of Benzimidamide Core Structures in Chemical Biology and Material Science
The benzimidamide moiety, also known as a benzamidine (B55565), is a prominent structural motif in the design of biologically active molecules. Benzamidines are recognized as carboxamidines where the carbon is attached to a benzene (B151609) ring. nih.gov This structural feature allows them to act as bioisosteres of carboxylate groups and to participate in crucial binding interactions with biological targets.
A key role of the benzimidamide scaffold is its function as a serine protease inhibitor. nih.gov Serine proteases are a large family of enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases. The amidine group can form strong hydrogen bonds and electrostatic interactions with the negatively charged aspartate residue often found in the active site of these enzymes, leading to potent and selective inhibition. This has made benzamidine derivatives valuable tools and starting points for drug discovery programs targeting enzymes like thrombin and trypsin.
Beyond medicinal chemistry, the structural rigidity and potential for hydrogen bonding of the benzimidamide core also make it an interesting building block for supramolecular chemistry and material science. The ability to form ordered assemblies through non-covalent interactions can be exploited in the design of novel organic materials with specific electronic or photophysical properties.
The Unique Role of Trifluoromethoxy Substitution in Chemical Design and Modification
The introduction of fluorine-containing groups is a widely used strategy in modern chemical design to modulate the properties of a lead compound. scilit.commdpi.com The trifluoromethoxy group (-OCF3) is particularly noteworthy due to its distinct combination of properties. nih.gov It is strongly electron-withdrawing, which can significantly alter the electronic nature of the aromatic ring to which it is attached. mdpi.com This electronic perturbation can influence the acidity or basicity of nearby functional groups and affect the molecule's interaction with biological receptors or its reactivity in chemical transformations.
One of the most significant impacts of the trifluoromethoxy group is on the lipophilicity of a molecule. mdpi.com Increased lipophilicity can enhance a compound's ability to cross cellular membranes, a critical factor for the bioavailability of potential therapeutic agents. nih.govmdpi.com Furthermore, the -OCF3 group is metabolically stable. Replacing a metabolically vulnerable group, such as a methoxy (B1213986) group, with a trifluoromethoxy group can block oxidative metabolism at that position, thereby increasing the compound's half-life in biological systems. nih.govmdpi.com This enhanced metabolic stability, combined with improved membrane permeability, makes the trifluoromethoxy group a valuable tool for optimizing the pharmacokinetic profiles of drug candidates. nih.govmdpi.com
Overview of Research Trajectories for 3-(Trifluoromethoxy)benzimidamide
Research concerning this compound, while not as extensive as for some other fluorinated compounds, has primarily been driven by its potential as a building block in medicinal chemistry. The compound itself is often synthesized as a hydrochloride salt for ease of handling and improved stability. bldpharm.com
The primary research trajectory for this compound and its close analogs, such as 3-(trifluoromethoxy)benzamide, involves its evaluation as a potential inhibitor of specific enzymes or as a ligand for receptors implicated in disease pathways. ontosight.ai The strategic placement of the trifluoromethoxy group at the meta-position of the benzimidamide scaffold is a deliberate design choice, intended to probe the structure-activity relationships (SAR) within a given biological target. The electronic and steric properties of the -OCF3 group at this position can influence the binding affinity and selectivity of the molecule.
While specific, large-scale studies on this compound are not widely published in top-tier journals, its availability from chemical suppliers indicates its use in discovery chemistry, likely as part of larger screening libraries or as a precursor for the synthesis of more complex molecules. The synthesis of related benzamides, for instance, has been optimized for industrial production, suggesting a demand for these types of fluorinated intermediates. google.com The research, therefore, appears to be more foundational, contributing to the broader understanding of how this particular combination of functional groups can be utilized in the development of new chemical entities.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 186982-36-5 |
| Molecular Formula | C8H8ClF3N2O |
| Molecular Weight | 240.61 g/mol |
| Storage | Sealed in dry, room temperature |
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVRRAGKXTOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479437 | |
| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791566-24-0 | |
| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Synthesis of 3 Trifluoromethoxy Benzimidamide and Its Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comox.ac.uk For 3-(Trifluoromethoxy)benzimidamide, the primary disconnection occurs at the C-N bond of the amidine functional group. This bond can be conceptually cleaved to reveal two key synthons: a nucleophilic amine source and an electrophilic carbon.
This leads to the identification of the primary precursor, 3-(trifluoromethoxy)benzonitrile (B1295464) , as the electrophilic component. The nitrile group serves as a robust and versatile precursor to the amidine moiety. The amine component is typically ammonia (B1221849) or an equivalent.
Further deconstruction of 3-(trifluoromethoxy)benzonitrile points to the critical step of introducing the trifluoromethoxy group at the meta-position of the benzene (B151609) ring. This suggests precursors such as 3-substituted benzene derivatives that can be either trifluoromethoxylated directly or are already bearing the trifluoromethoxy group. A common and practical starting material for this is 3-bromobenzonitrile or m-trifluoromethyl fluorobenzene . google.com
Table 1: Key Precursors in the Synthesis of this compound
| Precursor | Role in Synthesis |
| 3-(Trifluoromethoxy)benzonitrile | Direct precursor containing the required carbon skeleton and trifluoromethoxy group. The nitrile is converted to the amidine. |
| 3-Bromobenzonitrile | A common starting material for the introduction of the trifluoromethoxy group via nucleophilic substitution. |
| m-Trifluoromethyl fluorobenzene | A precursor that can undergo bromination and subsequent cyanation and ammonolysis to yield the target compound. google.com |
| Ammonia | The nitrogen source for the formation of the amidine from the nitrile. |
Classical and Modern Synthetic Routes to the Benzimidamide Moiety
The transformation of the nitrile group in 3-(trifluoromethoxy)benzonitrile into the benzimidamide moiety is a cornerstone of the synthesis. Both classical and modern methods are available for this conversion.
Classical Method: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, is a well-established method for converting nitriles into imidates, which are then readily converted to amidines. wikipedia.orgdrugfuture.comchem-station.com The reaction proceeds in two main steps:
Formation of the Pinner Salt: The nitrile, 3-(trifluoromethoxy)benzonitrile, is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas. This forms an alkyl imidate hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.orgnih.gov
Ammonolysis: The isolated Pinner salt is then reacted with ammonia to displace the alkoxy group and form the desired benzimidamide, usually as its hydrochloride salt. wikipedia.orgnih.gov
While reliable, the Pinner reaction often requires strictly anhydrous conditions and the use of gaseous HCl, which can be cumbersome. nih.gov
Modern Catalytic Routes
Contemporary organic synthesis has focused on developing more direct and milder methods for amidine synthesis. These often involve transition metal catalysis or other modern reagents:
Direct Amination of Nitriles: Catalytic systems, for instance, those employing ytterbium amides, can facilitate the direct addition of amines to nitriles under solvent-free conditions. organic-chemistry.org
Catalytic Hydrogenation of Benzamidoximes: A two-step approach involves the initial conversion of the benzonitrile (B105546) to a benzamidoxime (B57231) using hydroxylamine (B1172632) hydrochloride. The benzamidoxime is then reduced via catalytic hydrogenation (e.g., using a Pd/C or Raney Nickel catalyst) to the benzamidine (B55565). google.com
Metal-Catalyzed Multicomponent Reactions: Some modern methods involve the copper-catalyzed three-component coupling of sulfonyl azides, alkynes, and secondary amines to generate N-sulfonyl amidines, which can be precursors to the desired amidine. rsc.org
Table 2: Comparison of Synthetic Routes to the Benzimidamide Moiety
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, Ammonia | Anhydrous, often low temperatures | Well-established, reliable | Requires gaseous HCl, strict anhydrous conditions |
| Catalytic Hydrogenation of Benzamidoxime | Nitrile, Hydroxylamine HCl, H₂, Catalyst (e.g., Pd/C) | Two steps, mild hydrogenation conditions | Avoids gaseous HCl | Two-step process |
| Direct Catalytic Amination | Nitrile, Amine, Catalyst (e.g., Ytterbium amide) | Often high temperature, solvent-free | Direct, one-pot | May require specialized catalysts |
Regioselective Functionalization and Trifluoromethoxylation Strategies
Achieving the correct placement of the trifluoromethoxy group at the 3-position is critical. The strategy for this depends heavily on the chosen starting material.
From m-Trifluoromethyl Fluorobenzene: One synthetic pathway starts with m-trifluoromethyl fluorobenzene. This involves a sequence of reactions:
Position-selective bromination: To introduce a bromine atom at the desired position.
Cyano substitution: Replacing the bromine with a nitrile group.
Ammonolysis: To yield the final product. google.com
Directed Ortho-Metalation (DoM): This powerful technique allows for the functionalization of a position ortho to a directing metalation group (DMG). uwindsor.caorganic-chemistry.orgwikipedia.org While not directly applicable for meta-functionalization, a related strategy could involve the use of a starting material where a DMG directs functionalization to a position that can then be further elaborated to place the trifluoromethoxy group at the meta position relative to the eventual amidine group.
Modern Trifluoromethoxylation Reactions: Significant progress has been made in the direct trifluoromethoxylation of aromatic C-H bonds. Radical trifluoromethoxylation, for example, can be initiated by visible-light-mediated photoredox catalysis. nih.gov This method offers a way to introduce the OCF₃ group directly onto an aromatic ring, although controlling the regioselectivity for a meta-product can be challenging and often depends on the electronic and steric nature of other substituents present on the ring. Another approach involves the trifluoromethoxylation of arenes and heteroarenes via the rearrangement of N-(hetero)aryl-N-(trifluoromethoxy)amines. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ucl.ac.uk For the synthesis of this compound, several green strategies can be implemented.
Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without the need for transition-metal catalysts and in the absence of harmful organic solvents is a key goal. For instance, some amidine syntheses can be performed under catalyst- and solvent-free conditions. rsc.org
Use of Greener Solvents: When solvents are necessary, the use of more sustainable options like 2-MeTHF or CPME is encouraged. rsc.org For certain steps like the hydration of nitriles to amides (a related reaction), water-based systems, sometimes using agro-waste extracts, have been developed. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. The synthesis of benzamidoximes, key intermediates, has been shown to be more efficient using microwave synthesis.
Flow Chemistry: Performing reactions in a continuous flow system offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. The hydration of nitriles to amides has been successfully demonstrated using a flow process with a manganese dioxide catalyst, which avoids many of the issues associated with traditional batch methods. organic-chemistry.org
Ionic Liquid-Supported Catalysis: A patent describes the use of an ionic liquid-supported nano-metal catalyst for the efficient and green synthesis of benzamidine derivatives from benzonitriles. google.com This method allows for the recovery and reuse of the catalyst.
Challenges and Innovations in High-Yield and High-Purity Synthesis
Despite the various synthetic routes available, challenges remain in achieving high yields and purity, particularly on a larger scale.
Regiocontrol in Trifluoromethoxylation: As mentioned, ensuring the exclusive formation of the meta-isomer during the trifluoromethoxylation step can be difficult. Innovations in directed C-H functionalization and the development of highly selective catalysts are crucial to overcoming this challenge. nih.govwhiterose.ac.ukacs.org
Reaction Conditions: The Pinner reaction's requirement for anhydrous conditions and gaseous HCl can be problematic for scale-up. Modern catalytic methods, while often milder, may require expensive or air-sensitive catalysts.
Purification of Fluorinated Compounds: The unique properties of organofluorine compounds can sometimes complicate purification. wikipedia.org Techniques like fluorous tagging, where a highly fluorinated tag is temporarily attached to a molecule to facilitate its separation, represent an innovative approach to purification. wikipedia.org The presence of the trifluoromethoxy group can also impact the stability of the molecule, with potential for C-F bond cleavage under certain conditions. acs.org
Side Reactions: In the Pinner reaction, the formation of esters from the reaction of the imidate with water is a potential side reaction. wikipedia.org In other routes, over-reduction or incomplete reaction can lead to a mixture of products that are difficult to separate.
Innovations to address these challenges include the development of robust and reusable catalysts, the optimization of reaction conditions using high-throughput screening, and the application of advanced purification techniques like preparative chromatography and crystallization.
Advanced Structural Investigations and Conformational Analysis of 3 Trifluoromethoxy Benzimidamide
Spectroscopic Probing of Electronic and Vibrational States for Mechanistic Insight
While specific experimental spectra for 3-(Trifluoromethoxy)benzimidamide are not widely published, its electronic and vibrational characteristics can be predicted based on the analysis of its constituent functional groups and data from analogous compounds, such as 3-(Trifluoromethoxy)benzamide and other benzimidazole (B57391) derivatives. nist.govnih.gov Spectroscopic techniques like Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for understanding the molecule's structure and electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum is expected to reveal characteristic vibrational modes. Key absorptions would include N-H stretching vibrations from the imidamide group, typically appearing as strong, broad bands in the 3100-3500 cm⁻¹ region. The C=N stretching of the imidamide would be observed in the 1640-1690 cm⁻¹ range. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would produce several peaks between 1400 and 1600 cm⁻¹. The most distinctive signals related to the trifluoromethoxy group are the strong C-F stretching vibrations, which are anticipated in the 1000-1300 cm⁻¹ region, and the C-O stretching of the aryl ether, typically found near 1200-1260 cm⁻¹. rsc.org
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound in a solvent like ethanol is expected to show absorptions characteristic of the substituted benzene (B151609) ring. Benzimidazole itself typically displays absorption bands around 243 nm, 274 nm, and 281 nm, which are attributed to π → π* transitions within the aromatic system. spectrabase.com The presence of the trifluoromethoxy and imidamide groups would likely cause a bathochromic (red) or hypsochromic (blue) shift of these bands and potentially alter their intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aromatic protons on the benzene ring would appear in the δ 7.0-8.0 ppm range, with their splitting patterns determined by their positions relative to the two substituents. The N-H protons of the imidamide group would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the imidamide carbon (C=N), and the carbon of the trifluoromethoxy group. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: This technique is particularly informative, showing a singlet for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift would provide insight into the electronic environment of the substituent.
| Technique | Functional Group | Expected Absorption / Chemical Shift |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Imidamide) | 3100-3500 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | |
| C=N Stretch (Imidamide) | 1640-1690 cm⁻¹ | |
| Aromatic C=C Stretch | 1400-1600 cm⁻¹ | |
| C-F Stretch | 1000-1300 cm⁻¹ (strong) | |
| UV-Vis Spectroscopy | π → π* Transitions | ~240-290 nm |
| (Benzene Ring) | ||
| ¹H NMR Spectroscopy | Aromatic Protons | δ 7.0-8.0 ppm |
| N-H Protons | Variable (broad) | |
| ¹⁹F NMR Spectroscopy | -OCF₃ | Singlet |
X-ray Crystallography and Solid-State Conformation Elucidation
Although a specific single-crystal X-ray diffraction study for this compound is not publicly available, the solid-state structure can be inferred from analyses of related benzimidazole and trifluoromethoxy-substituted aromatic compounds. openresearchlibrary.orgresearchgate.netscilit.com X-ray crystallography provides precise data on bond lengths, bond angles, and intermolecular interactions in the crystalline state. openresearchlibrary.orgresearchgate.net
For related benzimidazole derivatives, studies have shown that the benzimidazole core is typically planar or nearly planar. researchgate.netscilit.com In the solid state, the crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds (N-H···N) and π-π stacking between the aromatic rings of adjacent molecules. researchgate.netscilit.com
The presence of the imidamide group in this compound would likely lead to the formation of strong hydrogen-bonded dimers or chains in the crystal lattice. Furthermore, the trifluoromethoxy group can participate in weaker C-H···F hydrogen bonds. researchgate.net Computational studies and crystal structure analyses of other trifluoromethyl-substituted compounds have highlighted the role of these weak interactions in directing the crystal packing. researchgate.net
| Parameter | Typical Value | Reference |
|---|---|---|
| C-N (imidazole ring) | ~1.32-1.39 Å | researchgate.net |
| C=N (imidazole ring) | ~1.31-1.38 Å | researchgate.net |
| C-C (aromatic) | ~1.37-1.40 Å | researchgate.net |
| N-C-N (angle) | ~110-113° | researchgate.net |
Conformational Dynamics and Stereochemical Considerations in Solution
In solution, this compound is expected to exhibit conformational flexibility, primarily due to rotation around two key single bonds: the Ar-C(N)HNH bond and the Ar-O bond. The conformational preferences are governed by a balance of steric and electronic effects.
NMR spectroscopy is the primary tool for investigating these dynamics in solution. nih.govauremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing evidence for the predominant conformation. Variable temperature NMR studies can be used to determine the energy barriers to rotation around the single bonds. If the rotational barrier is high enough, distinct signals for different conformers may be observed at low temperatures. auremn.org.br
Influence of the Trifluoromethoxy Group on Molecular Architecture and Conformation
The trifluoromethoxy (-OCF₃) group has a profound influence on the molecular structure, which is distinct from that of a simple methoxy (B1213986) (-OCH₃) group. beilstein-journals.org While methoxybenzenes tend to adopt a planar conformation where the methyl group lies in the plane of the phenyl ring, this is not the case for trifluoromethoxybenzenes. beilstein-journals.org
Due to a combination of steric bulk and electronic effects (specifically, n → σ* C-F hyperconjugation), the trifluoromethoxy group strongly prefers a non-planar, or orthogonal, conformation where the C-O bond is perpendicular to the plane of the aromatic ring. beilstein-journals.orgmdpi.com This conformational preference forces the CF₃ group out of the plane of the benzene ring, significantly increasing the molecule's three-dimensional complexity.
This orthogonal arrangement has several important consequences:
Electronic Properties: The -OCF₃ group is strongly electron-withdrawing and highly lipophilic, often referred to as a "pseudo-halogen". beilstein-journals.orgmdpi.com Its perpendicular orientation minimizes overlap between the oxygen lone pairs and the aromatic π-system, which alters the electronic properties of the ring compared to a planar methoxy substituent.
Steric Effects: The out-of-plane CF₃ group creates a distinct steric profile that can influence how the molecule interacts with other molecules or biological targets.
Intermolecular Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, potentially influencing both crystal packing and interactions in solution.
Computational Chemistry and Theoretical Modeling of 3 Trifluoromethoxy Benzimidamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Trifluoromethoxy)benzimidamide. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. epstem.netresearchgate.net Key aspects of these calculations include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. epstem.netbsu.by These parameters are critical in predicting the chemical reactivity and kinetic stability of the molecule.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, offer a quantitative measure of the molecule's behavior in chemical reactions. For instance, the electrophilicity index can be a strong predictor of reaction barriers. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) map are also calculated to identify regions of the molecule that are electron-rich or electron-poor, which is vital for predicting sites of electrophilic and nucleophilic attack.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 4.85 eV | Measure of the power to attract electrons |
| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.23 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of this compound. nih.govarxiv.org These simulations model the movement of atoms in the molecule over time, providing a dynamic view of its flexibility and the different shapes (conformers) it can adopt. nih.gov Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.
Illustrative Data Table: Key Conformational Features from MD Simulations
| Feature | Description | Implication |
| Dihedral Angle (C-C-O-C) | Torsional rotation around the trifluoromethoxy group | Influences the orientation of the trifluoromethoxy group relative to the benzene (B151609) ring |
| Dihedral Angle (Aryl-C-N) | Rotation around the bond connecting the benzimidamide group to the ring | Determines the spatial arrangement of the amidine functionality |
| Predominant Conformer | The lowest energy conformation observed during the simulation | Represents the most likely structure of the molecule under given conditions |
| Conformational Energy Range | The energy difference between the most and least stable conformers | Indicates the molecule's overall flexibility |
Note: The data presented here is for illustrative purposes and would be obtained from detailed MD simulations.
Prediction of Intermolecular Interactions and Binding Affinities
Predicting how this compound interacts with other molecules, particularly biological targets like proteins, is a key application of computational modeling. nih.gov Molecular docking is a widely used technique to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov
These docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of a target protein. nih.govresearchgate.net More advanced methods, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), can be used to refine the binding energies and provide a more accurate prediction of the binding affinity. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate charge transfer interactions within the binding site. nih.gov
Illustrative Data Table: Predicted Binding Interactions with a Hypothetical Protein Target
| Interaction Type | Interacting Atoms/Residues | Predicted Binding Energy Contribution (kcal/mol) |
| Hydrogen Bond | Amidine N-H with Aspartate side chain | -4.5 |
| Hydrogen Bond | Amidine N with Serine side chain | -3.2 |
| Hydrophobic Interaction | Trifluoromethoxy group with Leucine and Valine side chains | -2.8 |
| π-π Stacking | Benzene ring with Phenylalanine side chain | -2.1 |
Note: This table provides an example of the kind of data generated from molecular docking and binding affinity prediction studies.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful method for investigating the mechanisms of chemical reactions involving this compound. researchgate.netnih.govresearchgate.net By calculating the potential energy surface of a reaction, DFT can be used to identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to proceed. rsc.org
This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. For instance, DFT calculations can be used to study the mechanism of its formation or its reactions with other chemical species. nih.gov The inclusion of solvent effects in these calculations can provide a more realistic model of the reaction conditions. researchgate.net Theoretical investigations can also shed light on the influence of different functional groups on reaction outcomes. nih.gov
Illustrative Data Table: DFT Analysis of a Hypothetical Reaction Pathway
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Reactant Complex Formation | Initial association of reactants | -2.5 (stabilization energy) |
| Transition State 1 (TS1) | Formation of a key intermediate | +15.8 |
| Intermediate | A relatively stable species along the reaction coordinate | +5.3 |
| Transition State 2 (TS2) | Transformation of the intermediate to the product | +10.2 |
| Product Formation | Final product of the reaction | -20.7 (overall reaction energy) |
Note: The values in this table are hypothetical and serve to illustrate the outputs of DFT studies on reaction mechanisms.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Incorporating this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of a series of compounds based on their chemical structures. wikipedia.orgyoutube.com In the context of this compound, QSAR/QSPR models can be developed for a series of its derivatives to understand how modifications to the core structure affect a particular activity or property. nih.gov
These models are built by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined activities or properties. nih.govmeilerlab.org The descriptors can be derived from the 2D structure (e.g., topological indices) or the 3D structure (e.g., conformational parameters). nih.gov A robust QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.
Illustrative Data Table: Example of a QSAR Model for a Series of Benzimidamide Derivatives
| Molecular Descriptor | Coefficient | p-value | Interpretation |
| LogP (lipophilicity) | +0.45 | < 0.01 | Increased lipophilicity correlates with higher activity |
| Molecular Weight | -0.12 | 0.03 | Increased molecular weight correlates with lower activity |
| Dipole Moment | +0.28 | < 0.01 | Higher dipole moment correlates with higher activity |
| Number of Hydrogen Bond Donors | -0.35 | 0.02 | Fewer hydrogen bond donors correlate with higher activity |
Note: This table is an illustrative example of a QSAR equation. The actual descriptors and coefficients would be determined from a specific dataset of compounds and their measured activities.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 3 Trifluoromethoxy Benzimidamide
Amidine Reactivity: Protonation, Alkylation, and Acylation Mechanisms
The reactivity of the amidine functional group is central to the chemical profile of 3-(Trifluoromethoxy)benzimidamide. This group's behavior in protonation, alkylation, and acylation reactions is significantly influenced by the electronic properties of the trifluoromethoxy substituent.
Alkylation: Alkylation of benzamidines can occur at either the amino or the imino nitrogen. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the alkylating agent. In the case of this compound, the electron-withdrawing trifluoromethoxy group would render the amidine less nucleophilic than unsubstituted benzamidine (B55565). However, N-alkylation is a common transformation for amidines. The reaction typically proceeds via nucleophilic attack of one of the nitrogen atoms on the alkylating agent. The initial product of alkylation at the imino nitrogen can rearrange to the more stable N-alkylated amidine. The regioselectivity can be influenced by steric hindrance and the electronic environment of the nitrogen atoms. beilstein-journals.org
Acylation: Acylation of this compound, typically with acyl chlorides or anhydrides, is expected to occur at the more nucleophilic amino nitrogen. This reaction leads to the formation of N-acylbenzimidamides. The electron-withdrawing effect of the trifluoromethoxy group would likely decrease the rate of acylation compared to electron-rich benzamidines. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. beilstein-journals.orgresearchgate.net The resulting N-acyl derivative can be a valuable intermediate for further chemical transformations.
Interactive Data Table: Predicted Reactivity of this compound
| Reaction | Predicted Outcome | Influence of Trifluoromethoxy Group |
| Protonation | Occurs at the imino nitrogen | Decreased basicity (lower pKa) |
| Alkylation | Occurs at the nitrogen atoms | Decreased nucleophilicity, potential for regioselectivity |
| Acylation | Occurs at the amino nitrogen | Decreased reaction rate |
Cyclization Reactions and Heterocycle Formation Involving the Benzimidamide Moiety
Benzimidamides are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. The bifunctional nature of the amidine group, with its two nitrogen nucleophiles and an electrophilic carbon, allows for a range of cyclization reactions.
One common transformation is the reaction of benzimidamides with 1,3-dicarbonyl compounds to form pyrimidine (B1678525) derivatives. For example, the condensation of a benzamidine with an α,β-unsaturated ketone can lead to the formation of a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. rsc.org The reaction of this compound with diketones or their equivalents would be expected to yield pyrimidines bearing the 3-(trifluoromethoxy)phenyl substituent. The proposed mechanism for such a reaction involves the initial nucleophilic attack of one of the amidine nitrogens on a carbonyl group of the diketone, followed by an intramolecular cyclization and dehydration. beilstein-journals.orgjlu.edu.cn
Furthermore, benzimidamides can be utilized in the synthesis of other heterocyclic systems such as imidazoles, triazoles, and oxadiazoles, depending on the reaction partner. For instance, reaction with α-haloketones can provide substituted imidazoles. The electron-deficient nature of the aromatic ring in this compound could influence the reactivity and regioselectivity of these cyclization reactions.
Role of the Trifluoromethoxy Group in Modulating Reactivity and Selectivity
The trifluoromethoxy (-OCF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M). google.com In the case of this compound, the trifluoromethoxy group is in the meta position relative to the imidamide group. At this position, its influence is primarily inductive, leading to a significant decrease in the electron density of the aromatic ring and, consequently, the attached imidamide functionality.
This electron-withdrawing effect has several important consequences for the reactivity of the molecule:
Decreased Nucleophilicity: As previously mentioned, the amidine nitrogen atoms are less nucleophilic, which affects the rates of protonation, alkylation, and acylation.
Increased Acidity of N-H Protons: The electron-withdrawing nature of the trifluoromethoxy group can increase the acidity of the N-H protons of the amidine group, making deprotonation easier under basic conditions.
Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution: The decreased electron density on the benzene (B151609) ring makes it more susceptible to attack by nucleophiles. This could allow for substitution reactions on the aromatic ring that would not be feasible with an unsubstituted or electron-rich benzamidine.
Deactivation of the Aromatic Ring towards Electrophilic Aromatic Substitution: Conversely, the electron-poor nature of the aromatic ring makes it less reactive towards electrophiles. Electrophilic substitution reactions, if they occur, would be expected to be directed to the positions meta to the trifluoromethoxy group and ortho/para to the amidine group, though the deactivating effect would be dominant. studymind.co.uk
Catalytic Transformations Utilizing this compound as a Ligand or Substrate
While specific examples of this compound being used as a ligand in catalysis are not prominent in the literature, benzamidine derivatives, in general, have been explored as ligands for metal catalysts. researchgate.net The nitrogen atoms of the amidine group can coordinate to metal centers, and the electronic properties of the substituent on the phenyl ring can be used to tune the catalytic activity. The strong electron-withdrawing trifluoromethoxy group in this compound would make it a poorer electron donor to a metal center compared to electron-rich benzamidines. This could be advantageous in certain catalytic cycles where a less electron-rich ligand is desired to enhance the electrophilicity of the metal center.
As a substrate, this compound can participate in various catalytic transformations. For example, it could be a substrate in cross-coupling reactions to further functionalize the aromatic ring, provided suitable reaction conditions are employed to overcome the deactivating effect of the trifluoromethoxy group.
Mechanistic Insights into Degradation Pathways and Stability under Research Conditions
Under acidic conditions, the amidine group can undergo hydrolysis to the corresponding amide, 3-(trifluoromethoxy)benzamide, and ammonia (B1221849). This reaction is the reverse of the final step in some amidine syntheses. The rate of hydrolysis would likely be influenced by the pH and temperature.
Exploration of 3 Trifluoromethoxy Benzimidamide As a Core Scaffold for Novel Chemical Entities
Design Principles for Derivatives and Analogues Based on the Benzimidamide Framework
The design of derivatives from the 3-(trifluoromethoxy)benzimidamide scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacodynamic and pharmacokinetic properties. The benzimidamide moiety itself is a versatile pharmacophore, known to engage in various biological interactions. nih.gov The core design principles for its derivatives revolve around several key aspects:
Modification of the Amidine Group: The basicity of the amidine group is a critical parameter that influences its interaction with biological targets, often through salt bridges or hydrogen bonding. This basicity can be modulated by N-alkylation or by incorporating the nitrogen atoms into a heterocyclic ring system. Such modifications can also impact the compound's cell permeability and oral bioavailability.
Substitution on the Phenyl Ring: The phenyl ring of the benzimidamide core offers multiple positions for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties. The placement of the trifluoromethoxy group at the 3-position already imparts specific electronic and conformational characteristics. Further substitutions can be explored to probe for additional binding interactions with a target protein. For instance, introducing hydrogen bond donors or acceptors, or varying the size and lipophilicity of substituents, can lead to improved potency and selectivity.
The Role of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly influence a molecule's properties. It is often used as a bioisostere for other groups like a chloro or a methyl group. Its presence can block metabolic attack at the substituted position, thereby increasing the metabolic stability and half-life of the compound. Furthermore, the trifluoromethoxy group can engage in specific interactions with protein residues, such as dipole-dipole or orthogonal multipolar interactions, which can contribute to enhanced binding affinity.
The rational design of derivatives would, therefore, involve a multi-pronged approach, systematically exploring modifications at these three key positions to generate a library of analogues with diverse physicochemical properties and biological activities.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While specific structure-activity relationship (SAR) studies for a broad range of this compound analogues are not extensively reported in publicly available literature, we can extrapolate potential SAR trends from studies on related benzimidazole (B57391) and benzamide (B126) derivatives. nih.gov These studies provide a valuable framework for predicting how structural modifications might impact the biological activity of this compound derivatives.
A hypothetical SAR study might explore the following modifications:
Position of the Trifluoromethoxy Group: Moving the -OCF3 group from the 3-position to the 2- or 4-position would likely have a significant impact on activity. The electronic and steric effects of the substituent relative to the benzimidamide core would change, altering its binding mode and affinity for a target.
Replacement of the Trifluoromethoxy Group: Replacing the -OCF3 group with other electron-withdrawing or electron-donating groups of varying sizes would help to elucidate the specific requirements for activity at this position.
Derivatization of the Amidine Moiety: As previously mentioned, N-alkylation or incorporation into heterocycles would be a key area of SAR exploration. The size and nature of the alkyl group or the type of heterocycle would be varied to optimize interactions with the target.
The following interactive table summarizes hypothetical SAR findings based on data from related benzimidazole and benzamide inhibitor studies.
| Modification | Position | Substituent | Predicted Impact on Activity | Rationale |
| Phenyl Ring | 4 | -Cl | May increase activity | Enhances lipophilicity and can form halogen bonds. |
| Phenyl Ring | 4 | -OCH3 | May decrease activity | Electron-donating group may be unfavorable for some targets. |
| Phenyl Ring | 2 | -CH3 | May decrease activity | Potential for steric hindrance with the amidine group. |
| Amidine Group | N1 | -CH3 | Variable | May increase or decrease activity depending on the target's binding pocket. |
| Amidine Group | N1, N2 | Cyclized (e.g., imidazole) | Potentially increases rigidity and may improve binding affinity. | Pre-organizes the conformation for binding. |
It is crucial to note that these are predicted trends, and empirical testing through synthesis and biological screening would be necessary to establish the actual SAR for a given biological target.
Libraries Synthesis and High-Throughput Screening Methodologies for Derivatives
The generation of a diverse library of this compound derivatives is essential for comprehensive SAR studies and hit discovery. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose. A common synthetic route to benzamidines involves the Pinner reaction, starting from the corresponding nitrile.
A potential synthetic approach for a library of this compound derivatives could be:
Starting Material: 3-(Trifluoromethoxy)benzonitrile (B1295464) would be the key starting material.
Amidine Formation: The nitrile can be converted to the corresponding imidate ester hydrochloride via the Pinner reaction (treatment with an alcohol and HCl). Subsequent reaction with ammonia (B1221849) or a primary/secondary amine would yield the desired benzimidamide derivatives.
Diversification: A variety of amines could be used in the final step to generate a library of N-substituted benzimidamides. Further diversification could be achieved by starting with differently substituted benzonitriles.
Once a library of compounds is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. Common HTS methodologies include:
Biochemical Assays: These assays measure the effect of the compounds on the activity of a purified enzyme or receptor. Examples include fluorescence-based assays, luminescence-based assays, and AlphaScreen®.
Cell-Based Assays: These assays measure the effect of the compounds on a specific cellular process or pathway. They provide a more physiologically relevant context than biochemical assays. Examples include reporter gene assays, cell proliferation assays, and high-content screening (HCS).
The choice of screening methodology depends on the nature of the biological target and the desired endpoint.
Bioisosteric Replacements and Their Impact on Molecular Recognition
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, bioisosteric replacements can be considered for both the trifluoromethoxy group and the benzimidamide core.
Bioisosteres for the Trifluoromethoxy Group:
The trifluoromethoxy group is often used as a bioisostere for other groups. Conversely, it can also be replaced by other bioisosteres to fine-tune a compound's properties.
| Bioisostere | Key Properties | Potential Impact on Molecular Recognition |
| Trifluoromethyl (-CF3) | Lipophilic, strong electron-withdrawing. | Can maintain or enhance binding through similar electronic interactions. |
| Pentafluoroethyl (-CF2CF3) | More lipophilic than -CF3. | May enhance lipophilic interactions. |
| Chloro (-Cl) | Electron-withdrawing, can form halogen bonds. | Can mimic some of the electronic properties and engage in halogen bonding. |
| Isopropyl (-CH(CH3)2) | Lipophilic, sterically similar. | Can provide similar steric bulk but with different electronic properties. |
Bioisosteres for the Benzimidamide Core:
The benzimidamide core can be replaced by other heterocyclic systems to explore different interaction patterns and improve drug-like properties.
| Bioisostere | Key Features | Potential Impact on Molecular Recognition |
| Benzimidazole | Aromatic, less basic than benzamidine (B55565). | Can form different hydrogen bonding patterns and engage in π-π stacking. |
| Indole | Aromatic, hydrogen bond donor. | Can act as a hydrogen bond donor and participate in π-stacking. |
| Benzothiazole | Aromatic, contains a sulfur atom. | The sulfur atom can participate in specific interactions. |
| Quinoline | Fused aromatic system. | Provides a larger, more rigid scaffold that can explore different binding regions. |
The impact of these bioisosteric replacements on molecular recognition is highly dependent on the specific protein target. X-ray crystallography or computational modeling can provide valuable insights into how these changes affect the binding mode of the compound.
Application in Fragment-Based Drug Design (FBDD) and Lead Optimization Strategies
Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds, starting from small, low-molecular-weight fragments that bind weakly to the target. This compound, with a molecular weight of approximately 190 g/mol , fits the profile of a fragment.
Application in FBDD:
Fragment Screening: A library of fragments, including this compound, would be screened against the target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR).
Hit Identification: Fragments that bind to the target are identified as "hits."
Fragment Growing or Linking: Once a hit like this compound is identified and its binding mode is determined, medicinal chemists can design larger, more potent compounds by either "growing" the fragment by adding new functional groups or by "linking" it to another fragment that binds to a nearby site.
Lead Optimization Strategies:
Once a lead compound has been identified from an FBDD campaign or through other means, lead optimization is performed to improve its drug-like properties. For a lead derived from the this compound scaffold, optimization strategies would include:
Improving Potency: Fine-tuning the substituents on the phenyl ring and the amidine group to maximize interactions with the target.
Enhancing Selectivity: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects.
Optimizing ADME Properties: Adjusting the physicochemical properties (e.g., lipophilicity, polarity) to improve absorption, distribution, metabolism, and excretion. This could involve introducing polar groups to improve solubility or modifying sites of metabolism to increase half-life.
Structure-Based Design: Utilizing X-ray crystal structures of the lead compound bound to the target to guide the design of new analogues with improved binding affinity and properties.
The iterative cycle of design, synthesis, and testing is central to lead optimization, with the ultimate goal of identifying a clinical candidate with a desirable efficacy and safety profile.
Applications in Medicinal Chemistry and Pharmaceutical Research Methodological Focus
Rational Drug Design Strategies Employing the 3-(Trifluoromethoxy)benzimidamide Scaffold
Rational drug design leverages the three-dimensional structure of biological targets to design and develop new drugs. The this compound scaffold has been effectively utilized in such strategies due to its versatile binding capabilities, which include hydrogen bond donor-acceptor properties, π-π stacking interactions, and hydrophobic interactions. nih.gov These characteristics allow for the design of compounds that can bind with high affinity and selectivity to specific macromolecules. nih.gov
A key aspect of rational design is understanding the structure-activity relationships (SAR) of a compound series. For benzimidamide derivatives, SAR studies have shown that substitutions at various positions on the benzimidazole (B57391) ring significantly influence their biological activity. mdpi.com For instance, a study on N-substituted 4-(trifluoromethoxy)benzamidines as antagonists for GluN2B-containing NMDA receptors revealed that N-benzyl substituted benzamidines were potent, while replacing the benzyl (B1604629) ring with polycyclic moieties led to a loss of activity. nih.gov This highlights the importance of specific structural features for target engagement.
Molecular modeling techniques, such as docking simulations and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are instrumental in rational drug design. nih.govfrontiersin.org These computational methods allow researchers to predict how a molecule will bind to a target and to identify key interactions that contribute to its activity. nih.govmdpi.com For example, in the development of cruzain inhibitors, docking simulations helped to understand the binding modes of benzimidazole derivatives within the enzyme's active site, and the resulting 3D-QSAR models guided the design of more potent compounds. nih.gov
Lead Generation and Optimization Methodologies Using Benzimidamide Derivatives
Lead generation is the process of identifying chemical compounds that show a promising therapeutic effect and have the potential to be developed into new drugs. High-throughput screening (HTS) of large compound libraries is a common method for lead generation. thermofisher.comnih.gov These libraries often contain a diverse range of chemical scaffolds, including benzimidazole derivatives, to maximize the chances of finding a "hit" compound. thermofisher.comnih.gov For instance, a cell-based HTS of a diversity library identified a benzoimidazole scaffold-based compound as a selective inhibitor of the FLT3 receptor tyrosine kinase, a target in acute myeloid leukemia. nih.gov
Once a lead compound is identified, lead optimization is carried out to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This often involves the synthesis and testing of numerous analogs of the lead compound. Structure-based design is a powerful tool in this process, as it can guide the modification of the lead compound to enhance its interaction with the target. nih.gov An example of lead optimization is the development of TYK2 inhibitors, where a 4-aminopyridine (B3432731) benzamide (B126) scaffold was modified to improve potency and selectivity, leading to a compound with good oral bioavailability and efficacy in a mouse model. nih.gov
The benzimidazole scaffold has proven to be a valuable starting point for lead optimization due to its synthetic tractability, allowing for the introduction of various substituents to fine-tune its properties. nih.gov This has led to the development of benzimidazole derivatives with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimalarial effects. nih.gov
Development of Prodrug Strategies for Improved Delivery and Activation Mechanisms
A prodrug is an inactive or less active compound that is converted into an active drug within the body through chemical or enzymatic processes. researchgate.netnih.gov Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, and rapid metabolism of a drug candidate. researchgate.netnih.govrsc.org By modifying the drug molecule with a promoiety, its physicochemical and pharmacokinetic properties can be improved, leading to enhanced bioavailability and therapeutic efficacy. nih.govump.edu.pl
The development of prodrugs is a well-established strategy in medicinal chemistry, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs. researchgate.net Common prodrug approaches include the formation of esters, amides, carbonates, and carbamates. researchgate.net For compounds containing a benzimidamide moiety, prodrug strategies can be designed to improve their delivery to the target site and control their activation. For example, a glucuronide prodrug of an anticancer compound was designed to improve its water solubility and was activated by enzymatic cleavage to release the parent drug. nih.gov
The design of a successful prodrug requires careful consideration of the linkage between the drug and the promoiety to ensure that the active drug is released at the desired site and rate. researchgate.net This often involves exploiting specific enzymes that are overexpressed in the target tissue or designing linkages that are cleaved under specific physiological conditions. nih.gov
Chemoinformatics and Data Mining Approaches for Identifying Novel Therapeutic Leads
Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds and their biological activities. nih.govnih.govfq-unam.org It plays a crucial role in modern drug discovery by enabling the identification of novel therapeutic leads from vast chemical libraries. nih.govresearchgate.net Data mining techniques are used to extract meaningful patterns and relationships from these datasets, which can then be used to build predictive models. nih.govnih.gov
One of the key applications of chemoinformatics is virtual screening, where computational methods are used to screen large compound libraries against a specific biological target. fq-unam.org This can significantly reduce the time and cost of drug discovery by prioritizing compounds for experimental testing. fq-unam.org For benzimidamide derivatives, chemoinformatics approaches can be used to search for compounds with similar structural features to known active compounds or to predict their activity against a particular target.
Machine learning algorithms are increasingly being used in chemoinformatics to develop sophisticated predictive models. nih.govfq-unam.org These models can be trained on existing data to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic parameters. nih.govfq-unam.org By applying these models to virtual libraries of benzimidamide derivatives, researchers can identify promising candidates for further investigation.
Patent Landscape Analysis and Intellectual Property in Benzimidamide Research
Intellectual property (IP) protection, particularly through patents, is crucial for the pharmaceutical industry to recoup the significant investment required for drug discovery and development. creative-biolabs.comifpma.orgoblon.com A patent grants the inventor exclusive rights to their invention for a limited period, preventing others from making, using, or selling it without permission. creative-biolabs.com This provides a strong incentive for innovation and investment in research and development. ifpma.orgoblon.com
A patent landscape analysis involves the systematic review of patent literature to understand the trends and applications in a particular field. biorxiv.org For benzimidamide research, such an analysis can reveal the key players in the field, the major therapeutic targets being investigated, and emerging trends in drug design and development. biorxiv.org This information can be valuable for researchers and companies looking to enter or navigate the field.
Advanced Analytical and Spectroscopic Methodologies Applied to 3 Trifluoromethoxy Benzimidamide Research
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is a critical tool for identifying metabolites and monitoring chemical reactions. In the context of 3-(Trifluoromethoxy)benzimidamide, HRMS would provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its potential metabolites. nih.govchemscene.com This technique is instrumental in drug discovery and development for elucidating metabolic pathways. nih.gov For instance, the metabolism of compounds containing a trifluoromethoxy group is of significant interest due to the potential for in vivo defluorination, which can be monitored using HRMS. nih.gov
Table 1: Theoretical HRMS Data for this compound and Potential Metabolites
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) | Potential Metabolic Transformation |
| This compound | C₈H₇F₃N₂O | 204.0510 | - |
| 3-Hydroxybenzimidamide | C₇H₈N₂O | 136.0637 | O-Dealkylation |
| 3-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | 206.0191 | Hydrolysis of imidamide |
Note: This table is illustrative and based on predicted metabolic pathways. Actual metabolites would need to be confirmed experimentally.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for assessing the purity of synthesized compounds and analyzing complex mixtures.
LC-MS/MS is particularly suited for the analysis of non-volatile and thermally labile compounds like many benzamidine (B55565) derivatives. nih.govnih.gov It would be the method of choice for quantifying this compound in biological matrices or for purity profiling during its synthesis. biorxiv.orglcms.czresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace impurities. acs.org
GC-MS is effective for volatile and thermally stable compounds. While benzamidines themselves can be challenging to analyze directly by GC-MS due to their polarity and potential for thermal degradation, derivatization can be employed to improve their volatility and chromatographic behavior. nist.govnih.govcyberleninka.ru For instance, silylation is a common derivatization technique for compounds with active hydrogens. cyberleninka.ru GC-MS is highly effective for separating and identifying components in complex mixtures. shimadzu.com
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While basic 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced techniques offer deeper insights.
2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. ugm.ac.idunifi.itresearchgate.net For this compound, these experiments would confirm the connectivity of atoms within the molecule.
Solid-State NMR can provide information about the structure and dynamics of the compound in the solid phase, which can differ from its conformation in solution. This is particularly relevant for understanding polymorphism and intermolecular interactions in crystalline solids. beilstein-journals.org
¹⁹F NMR would be a key technique for this compound, providing direct information about the trifluoromethoxy group and its electronic environment. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=NH | - | ~165 |
| Aromatic CH | 7.2 - 7.8 | 115 - 135 |
| NH₂ | 5.0 - 7.0 | - |
| C-OCF₃ | - | ~148 |
| OCF₃ | - | ~120 (q, J ≈ 257 Hz) |
Note: These are predicted values and would require experimental verification.
Chiral Chromatography and Stereoisomer Separation in Synthetic and Biological Studies
While this compound itself is not chiral, chirality could be introduced through derivatization or if it were part of a larger, asymmetric molecule. Chiral chromatography is the definitive method for separating enantiomers. ugm.ac.id This is critical in pharmaceutical research, as enantiomers of a chiral drug can have different pharmacological and toxicological profiles. ugm.ac.id Techniques like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) are commonly employed for this purpose. researchgate.netgoogle.comresearchgate.net The choice of CSP and mobile phase is crucial for achieving successful separation. researchgate.net
Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. nih.govnih.govresearchgate.netspringernature.comfrontiersin.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters: the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. researchgate.net
If this compound were being investigated as a ligand for a biological target (e.g., an enzyme or receptor), ITC would be used to characterize the binding interaction. The data obtained would be invaluable for understanding the driving forces of the binding event (enthalpic vs. entropic) and for structure-activity relationship (SAR) studies in drug design. nih.gov
Table 3: Hypothetical Thermodynamic Data from an ITC Experiment
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Binding Affinity (Kₐ) | 2.5 x 10⁵ | M⁻¹ |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -25.8 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.5 | kcal/mol |
Note: This table represents a hypothetical binding interaction and is for illustrative purposes only.
Future Perspectives and Emerging Research Directions for 3 Trifluoromethoxy Benzimidamide
Integration with Artificial Intelligence and Machine Learning in Compound Design
The future development of derivatives based on the 3-(Trifluoromethoxy)benzimidamide scaffold will likely be accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties, identify promising drug candidates, and design novel molecules with optimized characteristics. eprajournals.comresearchgate.net
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures from scratch. researchgate.net These models could be trained on libraries of known benzimidamides and other compounds with desired activities to generate new derivatives of this compound tailored for specific biological targets. The goal would be to optimize properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Predictive ML algorithms can be employed for high-throughput virtual screening, prioritizing which derivatives to synthesize and test. researchgate.net By analyzing the structure of this compound, these algorithms can predict its interaction with various biological targets, its potential off-target effects, and its physicochemical properties. This significantly reduces the time and cost associated with the initial stages of drug discovery. nih.gov
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Model Type | Application Area | Potential Outcome for this compound |
| Generative Models (GANs, VAEs) | De Novo Drug Design | Generation of novel, synthesizable benzimidamide derivatives with enhanced potency and selectivity. |
| Predictive Algorithms (e.g., Random Forest, Neural Networks) | Virtual Screening & Lead Optimization | Rapid identification of high-potential derivatives and prediction of their biological activity and safety profiles. eprajournals.com |
| Quantitative Structure-Activity Relationship (QSAR) Models | Property Prediction | Forecasting the impact of molecular modifications on the therapeutic efficacy and physicochemical properties of the compound. |
Exploration of Novel Therapeutic Areas and Target Identification
The benzimidamide core is a versatile pharmacophore, with derivatives showing a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antifungal properties. mdpi.comeprajournals.comnih.gov The introduction of the 3-(trifluoromethoxy) group—a highly lipophilic and metabolically stable substituent—can significantly modulate these activities and direct the molecule toward new therapeutic targets. advanceseng.comontosight.ai
Future research should focus on screening this compound and its analogues against a wide range of biological targets. Given the known activities of related compounds, several areas are particularly promising:
Antimicrobial and Antifungal Agents: Benzimidazoles are the basis for several existing antifungal and anthelmintic drugs. mdpi.comnih.gov Some benzamidine (B55565) derivatives have shown excellent in-vivo antifungal activity against plant pathogens like Botrytis cinerea. researchgate.netacs.org The trifluoromethoxy group could enhance efficacy against drug-resistant microbial or fungal strains. researchgate.net
Anticancer Therapeutics: Many benzimidazole (B57391) derivatives exhibit anticancer properties by targeting various kinases or inhibiting DNA transcription. chemmethod.com The trifluoromethoxy group could improve target binding affinity and pharmacokinetic properties, potentially leading to more potent and selective anticancer agents. advanceseng.com
Neurological Disorders: Compounds containing a trifluoromethoxy-substituted phenyl ring have been investigated as high-affinity ligands for sigma receptors, which are implicated in conditions like cocaine addiction and other neurological disorders. researchgate.netnih.gov This suggests a potential, yet unexplored, role for this compound in neuropharmacology.
Anti-inflammatory Agents: The ability of benzimidazoles to inhibit enzymes like cyclooxygenases (COXs) makes them candidates for developing new anti-inflammatory drugs. chemmethod.com
Table 2: Potential Therapeutic Targets for this compound
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Moieties |
| Infectious Diseases | Fungal enzymes, Bacterial cell wall synthesis, Viral proteases | Proven broad-spectrum antimicrobial activity of the benzimidamide core. mdpi.comnih.gov |
| Oncology | Tyrosine kinases, DNA transcription factors | Known anticancer mechanisms of benzimidazoles. chemmethod.com Enhanced binding from -OCF3 group. |
| Neurology | Sigma (σ) receptors, other CNS targets | Activity of trifluoromethoxy-phenyl compounds on σ receptors. researchgate.net |
| Inflammation | Cyclooxygenase (COX) enzymes | Established anti-inflammatory potential of benzimidazole derivatives. chemmethod.com |
Role in Advanced Materials Science and Supramolecular Chemistry
The field of materials science offers non-pharmaceutical applications for this compound, particularly in supramolecular chemistry. This field studies how molecules recognize each other and self-assemble into larger, ordered structures. The benzamidinium cation, the protonated form of benzimidamide, is a robust building block for creating such assemblies through strong, charge-assisted hydrogen bonds.
Research has shown that benzamidinium cations reliably form specific hydrogen-bonded patterns (synthons) with carboxylates, creating predictable and stable non-planar dimers and larger corrugated sheets. The reliability of these interactions makes the benzamidinium group a valuable component for crystal engineering and the design of functional supramolecular materials.
The 3-(trifluoromethoxy) substituent would play a critical role in modulating these supramolecular structures. Its properties could be harnessed in several ways:
Modulating Crystal Packing: The bulkiness and unique electronic nature of the -OCF3 group can influence the packing of molecules in a crystal lattice, potentially leading to materials with novel physical properties (e.g., optical, electronic).
Creating Functional Interfaces: The lipophilic nature of the trifluoromethoxy group could be used to design amphiphilic molecules that self-assemble at interfaces or form structures like micelles or vesicles.
Developing Advanced Polymers or Sensors: The strong, directional hydrogen bonding of the benzimidamide group, combined with the tunable properties of the -OCF3 group, could be exploited in the design of liquid crystals, porous organic frameworks, or chemical sensors where specific binding events alter the material's properties. mdpi.com
Development of Targeted Delivery Systems for Benzimidamide-Based Agents
For any potent benzimidamide-based therapeutic agent, ensuring it reaches its intended target in the body while minimizing exposure to healthy tissues is paramount. Future research will likely focus on developing targeted delivery systems for compounds like this compound. Nanotechnology-based platforms are a promising approach for achieving this.
Strategies could include:
Liposomes and Nanoparticles: Encapsulating the drug within lipid-based nanoparticles (liposomes) or solid lipid nanoparticles (NLCs) can improve its solubility, protect it from premature degradation, and control its release. acs.orgcnr.it These nanoparticles can be designed to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. acs.org
Prodrugs: The compound could be chemically modified into an inactive prodrug that is only converted to the active form by specific enzymes present at the target site (e.g., in a tumor microenvironment). This strategy can reduce systemic toxicity.
Decorated Nanocarriers: The surface of nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells. For instance, a nanocarrier delivering a benzimidamide-based anticancer agent could be decorated with an antibody that targets a receptor unique to the cancer cells.
The physicochemical properties imparted by the 3-(trifluoromethoxy) group, such as increased lipophilicity, would need to be carefully considered in the design of these delivery systems to ensure optimal drug loading and release kinetics. advanceseng.com
Addressing Research Gaps and Challenges in Sustainable Synthesis and Application
A significant challenge in the future application of this compound lies in developing sustainable and environmentally friendly synthesis methods. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions, generating significant chemical waste. mdpi.comchemmethod.com
Future research must address these gaps by focusing on the principles of green chemistry. Key areas for improvement include:
Sustainable Synthesis of the Benzimidamide Core: Recent advances have demonstrated greener routes to benzimidazoles, which can be adapted for benzimidamides. These include using water as a solvent, employing recyclable heterogeneous catalysts (like zeolites or metal-organic frameworks), and utilizing energy-efficient methods like microwave irradiation or photocatalysis. mdpi.comnih.govcnr.it Cobalt-catalyzed systems that couple nitroanilines with alcohols offer a redox-economical pathway, avoiding stoichiometric waste. researchgate.net
Greener Trifluoromethoxylation: The introduction of the -OCF3 group often involves hazardous reagents. Emerging methods using visible-light photoredox catalysis offer a milder and more sustainable alternative, proceeding under less harsh conditions. researchgate.netnih.gov Developing catalytic, rather than stoichiometric, trifluoromethoxylation methods is a key goal.
Atom Economy and Waste Reduction: Synthesis routes should be designed to maximize the incorporation of starting materials into the final product (high atom economy) and minimize the production of by-products. Solvent-free reactions or the use of deep eutectic solvents are promising strategies. eprajournals.comnih.gov
Table 3: Challenges and Sustainable Solutions in the Synthesis of this compound
| Synthesis Step | Conventional Challenge | Emerging Sustainable Approach |
| Benzimidamide Formation | Harsh acids, high temperatures, toxic solvents. cnr.it | Use of water as a solvent, recyclable solid catalysts (e.g., ZnO-NPs, zeolites), microwave-assisted synthesis. nih.govchemmethod.comresearchgate.net |
| Trifluoromethoxylation | Use of hazardous and stoichiometric fluorinating agents. | Visible-light photoredox catalysis, development of catalytic trifluoromethoxylation reagents. researchgate.netnih.gov |
| Overall Process | Generation of stoichiometric waste, high energy consumption. | One-pot reactions, solvent-free conditions, biocatalytic methods, focus on renewable feedstocks. eprajournals.comresearchgate.netrsc.org |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in medicine, materials, and sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3-(Trifluoromethoxy)benzimidamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from trifluoromethoxy-substituted benzoyl halides or nitriles. For example, amidine moieties can be introduced via coupling reactions with primary amines under Cu(I)/TMEDA catalysis . Optimization of reaction conditions (e.g., ligand selection, solvent systems) is critical to improve yields. A six-step synthesis route with an overall yield of 6% has been reported for structurally analogous benzimidamides, utilizing readily available starting materials and column chromatography for purification .
Q. How is the structural characterization of this compound derivatives validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and liquid chromatography-mass spectrometry (LC/MS) are standard for confirming molecular structures. For crystalline derivatives, X-ray crystallography provides unambiguous confirmation of stereochemistry and intermolecular interactions. Physicochemical properties (e.g., melting points, solubility) are also empirically determined .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer : Enzyme inhibition assays (e.g., nitric oxide synthase (NOS) isoforms) are conducted using purified proteins. Activity is measured via spectrophotometric detection of reaction byproducts like L-citrulline. Selectivity between inducible (iNOS) and endothelial (eNOS) isoforms is assessed by comparing IC₅₀ values. For example, derivatives with trifluoromethyl groups have shown iNOS selectivity due to differential binding modes in docking studies .
Advanced Research Questions
Q. How do computational docking studies explain the selectivity of this compound derivatives for iNOS over eNOS?
- Methodological Answer : Molecular docking using software like UCSF Chimera reveals that the trifluoromethoxy group enhances hydrophobic interactions with iNOS-specific residues (e.g., Tyr341, Trp372), while steric clashes or weaker hydrogen bonding occur in eNOS. Free energy calculations (e.g., MM/GBSA) further quantify binding affinity differences. For example, compound 4i in exhibited a 10-fold selectivity for iNOS due to favorable π-π stacking and van der Waals contacts.
Q. What in silico approaches predict the drug-likeness and pharmacokinetic properties of these derivatives?
- Methodological Answer : Tools like SwissADME or QikProp are used to calculate physicochemical parameters (logP, polar surface area) and predict blood-brain barrier permeability. For benzimidamides, low molecular weight (<500 Da) and moderate lipophilicity (logP ~3) align with Lipinski’s rules. ADMET predictions highlight potential metabolic liabilities, such as oxidation of the amidine group, guiding structural modifications .
Q. How do substituent variations on the benzimidamide core influence inhibitory potency and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically alter substituents (e.g., trifluoromethoxy vs. methyl groups) and measure effects on IC₅₀. For instance, replacing a methoxy group with trifluoromethoxy in increased iNOS inhibition by 50%, attributed to enhanced electron-withdrawing effects and steric bulk. Meta-substitutions on the phenyl ring are critical for isoform selectivity .
Q. What strategies improve the metabolic stability of this compound derivatives?
- Methodological Answer : Blocking metabolic hotspots (e.g., replacing labile methyl groups with trifluoromethyl) and introducing electron-withdrawing substituents reduce cytochrome P450-mediated oxidation. In vitro microsomal stability assays (e.g., liver microsomes) quantify half-life improvements. For example, fluorination of the benzamide moiety in increased metabolic stability by 30% compared to non-fluorinated analogs.
Data Contradictions and Resolution
- Contradiction : While some studies report high iNOS selectivity for trifluoromethoxy derivatives , others observe broad-spectrum NOS inhibition with similar compounds.
- Resolution : Differences may arise from assay conditions (e.g., enzyme concentration, cofactor availability) or structural nuances (e.g., substitution patterns). Cross-validation using orthogonal assays (e.g., cellular NO production) and crystallographic data is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
